molecular formula C19H15Cl2N3O2S B2678295 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 899944-38-8

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2678295
CAS RN: 899944-38-8
M. Wt: 420.31
InChI Key: RXXDXXDMPCOUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15Cl2N3O2S and its molecular weight is 420.31. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures and Chemical Properties

  • Research on crystal structures of similar compounds, such as C,N-disubstituted acetamides, provides insights into molecular interactions and assembly processes. These studies offer foundational knowledge for understanding the physical and chemical properties of related compounds, which can be crucial for drug design and development. For instance, investigations into the crystal structures of acetamides highlight the role of hydrogen bonds and halogen...π(arene) interactions in molecular assembly (Narayana, Yathirajan, Rathore, & Glidewell, 2016) (Narayana et al., 2016).

Antimicrobial and Antifungal Activities

  • Some derivatives of chloroacetamide have been synthesized and tested for their antimicrobial and antifungal activities. These studies are crucial for the development of new antimicrobial agents, as they provide a basis for understanding the structure-activity relationship and the potential for these compounds to be used as bases for developing new drugs. For example, novel derivatives have shown significant antimicrobial activities against various microorganisms, suggesting their potential in medical applications (Mistry, Desai, & Intwala, 2009) (Mistry et al., 2009).

Nonlinear Optical Properties

  • Theoretical investigations into the nonlinear optical properties of related crystalline acetamide structures have identified them as promising candidates for applications in photonic devices such as optical switches and modulators. Understanding the linear and nonlinear optical behavior of these compounds is crucial for advancing optical technology and materials science (Castro, Osório, Ternavisk, Napolitano, Valverde, & Baseia, 2017) (Castro et al., 2017).

Synthesis and Chemical Reactions

  • Research on the synthesis of related compounds explores their applications in creating new chemical entities with potential therapeutic properties. Studies on the synthesis and characterization of novel compounds provide the basis for discovering new drugs and materials with specific functions (Kumar & Mishra, 2015) (Kumar & Mishra, 2015).

properties

IUPAC Name

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2S/c1-12-5-6-15(10-16(12)21)24-8-7-22-18(19(24)26)27-11-17(25)23-14-4-2-3-13(20)9-14/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXDXXDMPCOUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.